3,3',5,5'-Tetrachlorobiphenyl
Overview
Description
3,3’,5,5’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB) characterized by the presence of four chlorine atoms attached to the biphenyl structure at positions 3 and 5 on both phenyl rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms . It is often studied for its environmental impact and toxicological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl rings .
Industrial Production Methods: Industrial production of 3,3’,5,5’-Tetrachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is carefully monitored to avoid over-chlorination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3’,5,5’-Tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
3,3’,5,5’-Tetrachlorobiphenyl has several applications in scientific research:
Environmental Studies: Used as a model compound to study the behavior and fate of PCBs in the environment.
Toxicology: Investigated for its toxic effects on living organisms, including its role as an endocrine disruptor.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Bioremediation Research: Studied for its degradation by microorganisms and plants, contributing to bioremediation strategies
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can bind to hormone receptors, interfering with normal hormonal functions.
Enzyme Inhibition: Inhibits enzymes involved in detoxification processes, leading to accumulation of toxic metabolites.
Oxidative Stress: Induces oxidative stress by generating reactive oxygen species (ROS), causing cellular damage.
Comparison with Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB with chlorine atoms at different positions, known for its higher toxicity.
2,3’,4,4’,5-Pentachlorobiphenyl: A pentachlorinated biphenyl with additional chlorine atoms, exhibiting different environmental and toxicological properties.
Uniqueness: 3,3’,5,5’-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct properties make it a valuable compound for studying the behavior and impact of PCBs in various contexts .
Properties
IUPAC Name |
1,3-dichloro-5-(3,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWFJSRHLYRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058657 | |
Record name | 3,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-52-5, 12672-29-6, 12737-87-0 | |
Record name | 3,3′,5,5′-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33284-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aroclor 1248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KC 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,3',5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,5'-Tetrachlorobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorine position in PCB 77 affect its metabolism and excretion compared to other PCBs?
A1: Research suggests that the position of chlorine atoms in PCB congeners significantly influences their metabolic breakdown and elimination from the body []. PCB 77, with its four chlorine atoms in the meta and para positions, exhibits slower metabolism and excretion rates compared to PCBs with a similar degree of chlorination but different chlorine arrangements []. The presence of adjacent unsubstituted carbon atoms appears crucial for facilitating PCB metabolism in mammals, and the specific chlorine substitution pattern in PCB 77 might hinder this process, leading to its slower elimination [].
Q2: Can antibodies be used to detect and monitor PCB 77 in environmental samples?
A2: Yes, researchers have successfully developed monoclonal antibodies, specifically Mab-0217, that exhibit high selectivity for PCB 77 []. This antibody forms the basis of a sensitive enzyme-linked immunosorbent assay (ELISA) that can quantify PCB 77 levels in environmental samples with an IC50 value of 2.6 ng mL(-1) []. This development holds promise for efficient and cost-effective monitoring of this toxic PCB congener in various environmental matrices.
Q3: How does the structure of PCB 77 influence its conformational behavior in solution?
A3: Studies employing nuclear magnetic resonance (NMR) spectroscopy in liquid crystal solvents revealed that PCB 77 adopts a twisted conformation in solution rather than a planar or freely rotating structure [, ]. The dihedral angle between the two phenyl rings, determined to be approximately 34°20', arises from the steric hindrance imposed by the chlorine atoms in the meta positions [, ]. This twisted conformation might influence PCB 77's interactions with biological molecules and contribute to its toxicological profile.
Q4: Can white-rot fungi be utilized for the bioremediation of PCB 77-contaminated environments?
A4: Yes, certain white-rot fungi species have shown promise in degrading PCB 77 []. Research indicates that Phanerochaete chrysosporium and Lentinula edodes (shiitake mushrooms) effectively degrade PCB 77 in contaminated substrates []. These fungi produce enzymes like phenol oxidase and peroxidase, which play a crucial role in breaking down the recalcitrant PCB structure []. This bioremediation approach offers a potentially sustainable and environmentally friendly solution for PCB 77-contaminated sites.
Q5: How do pesticides contribute to the presence of PCB 77 and other dioxin-like compounds in the environment?
A5: Pesticide use can lead to the release of PCB 77 and other dioxin-like compounds through two primary pathways []:
- Manufacturing Impurities: Pesticide formulations often contain PCDD/Fs, including PCB 77, as byproducts of their manufacturing processes []. The study found PCB 77 present in all analyzed pesticide formulations, with particularly high levels detected in pentachloronitrobenzene (PCNB) products []. The use of such contaminated pesticides directly introduces these persistent pollutants into the environment.
- Photolytic Formation: Sunlight exposure can trigger the formation of PCB 77 and other dioxin-like compounds from precursor substances present in certain pesticide formulations []. For instance, sunlight exposure of 2,4-D and PCNB formulations led to a significant increase in PCB 77 concentrations, highlighting the role of photochemical reactions in generating these contaminants in the environment [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.